molecular formula C6H4FN3 B1334372 1-Azido-3-fluorobenzene CAS No. 3296-03-5

1-Azido-3-fluorobenzene

Cat. No.: B1334372
CAS No.: 3296-03-5
M. Wt: 137.11 g/mol
InChI Key: MQFLRDDKIIPOFC-UHFFFAOYSA-N
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Safety and Hazards

1-Azido-3-fluorobenzene is highly flammable and can cause skin and eye irritation. Prolonged or repeated exposure can cause damage to organs .

Biochemical Analysis

Biochemical Properties

1-Azido-3-fluorobenzene plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This compound is particularly useful in labeling biomolecules due to its ability to form stable triazole linkages with alkyne-functionalized molecules . The interactions of this compound with enzymes such as fluorinase and defluorinase are of particular interest, as these enzymes catalyze the incorporation and removal of fluorine atoms, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modifying the activity of specific proteins and enzymes involved in these pathways. For instance, the compound can alter the phosphorylation status of proteins, thereby impacting signal transduction mechanisms . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. The azide group in the compound can form covalent bonds with nucleophilic residues in enzymes, resulting in the modification of their activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the modification . Furthermore, this compound can induce changes in gene expression by binding to DNA or RNA, thereby affecting the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as protein synthesis and metabolic activity . At high doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by enzymes such as fluorinase and defluorinase. These enzymes catalyze the incorporation and removal of fluorine atoms, respectively, affecting the metabolic flux and levels of various metabolites . The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, depending on the nature of these signals . This localization is essential for the compound’s activity and function within the cell, as it determines the specific biomolecules and pathways that this compound can interact with.

Preparation Methods

1-Azido-3-fluorobenzene can be synthesized through various methods. One common synthetic route involves the diazotization of 3-fluoroaniline followed by a reaction with sodium azide . The reaction conditions typically include maintaining low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product .

Chemical Reactions Analysis

1-Azido-3-fluorobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1-azido-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLRDDKIIPOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396779
Record name 1-azido-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-03-5
Record name 1-azido-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium nitrite (262 mg) dissolved in 1.0 ml of water was dropped, under cooling with ice, into a solution of 500 mg of 3-fluorophenylhydrazine hydrochloride in 2.5 ml of concentrated hydrochloric acid and 3.0 ml of diethyl ether. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 252 mg of the title compound as a brown oily crude product.
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3-fluorophenylhydrazine hydrochloride
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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